

# Desoxypeganine Hydrochloride: A Technical Guide on Bioavailability and Pharmacokinetics

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## Compound of Interest

Compound Name: Desoxypeganine hydrochloride

Cat. No.: B190489

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## Introduction

Desoxypeganine, a quinazoline alkaloid, has garnered interest for its dual inhibitory action on butyrylcholinesterase (BuChE) and monoamine oxidase-A (MAO-A). This technical guide provides a comprehensive overview of the available data on the bioavailability and pharmacokinetics of **desoxypeganine hydrochloride**, intended to support research and development efforts. The information presented herein is compiled from publicly available clinical trial data.

## Pharmacokinetic Profile in Humans

Pharmacokinetic studies of **desoxypeganine hydrochloride** have been conducted in healthy human volunteers, providing insights into its absorption, distribution, metabolism, and excretion following oral administration.

## Bioavailability

The oral bioavailability of **desoxypeganine hydrochloride** in humans is reported to be approximately 60%.<sup>[1]</sup> This indicates a satisfactory level of absorption from the gastrointestinal tract into the systemic circulation.

## Single-Dose Pharmacokinetics

A Phase I clinical trial involving single ascending oral doses of **desoxypeganine hydrochloride** (50 mg, 100 mg, 150 mg, and 200 mg) in healthy volunteers demonstrated linear and dose-proportional pharmacokinetics.[1] Key pharmacokinetic parameters from this study are summarized in Table 1. The plasma concentration of the drug was observed to increase with the dose, and a linear relationship was established between the pharmacokinetic parameters and the administered doses.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of **Desoxypeganine Hydrochloride** in Healthy Volunteers (Mean  $\pm$  SD)[1]

Parameter	50 mg (n=18)	100 mg (n=16)	150 mg (n=16)	200 mg (n=12)
C <sub>max</sub> (ng/mL)	153 $\pm$ 42	316 $\pm$ 84	470 $\pm$ 139	587 $\pm$ 223
AUC(0–t) (ng·h/mL)	1269 $\pm$ 321	2581 $\pm$ 658	4022 $\pm$ 1206	4879 $\pm$ 1845
AUC(0– $\infty$ ) (ng·h/mL)	1341 $\pm$ 341	2726 $\pm$ 701	4287 $\pm$ 1311	5218 $\pm$ 2004
t <sub>max</sub> (h)	2.6 $\pm$ 1.0	2.8 $\pm$ 0.9	3.1 $\pm$ 1.1	3.3 $\pm$ 1.2
t <sub>1/2</sub> (h)	6.8 $\pm$ 1.9	7.2 $\pm$ 2.1	7.9 $\pm$ 2.5	8.1 $\pm$ 2.8
MRT (h)	10.1 $\pm$ 2.2	10.8 $\pm$ 2.4	11.7 $\pm$ 2.8	12.1 $\pm$ 3.1

C<sub>max</sub>: Maximum plasma concentration; AUC(0–t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0– $\infty$ ): Area under the plasma concentration-time curve from time zero to infinity; t<sub>max</sub>: Time to reach maximum plasma concentration; t<sub>1/2</sub>: Elimination half-life; MRT: Mean residence time.

## Multiple-Dose Pharmacokinetics

The pharmacokinetic profile of desoxypeganine was also assessed in a multiple-dose regimen administered to healthy volunteers. Non-compartmental estimations of key pharmacokinetic parameters at 12-hour intervals were determined. The study found that the maximum plasma concentration (C<sub>max</sub>) and the area under the curve (AUC) were approximately doubled when the dose was increased from 50 mg to 100 mg, further supporting the dose-proportionality of the drug.

## Distribution

Desoxypeganine exhibits low binding to plasma proteins, with approximately 18% of the drug being bound. This suggests that a significant fraction of the drug in circulation is free and available to distribute into tissues and exert its pharmacological effects.

## Animal Pharmacokinetics

Despite a comprehensive search of publicly available scientific literature, no data on the pharmacokinetics of **desoxypeganine hydrochloride** in animal models (e.g., rats, mice, dogs) were found. This represents a significant data gap in the preclinical characterization of the compound.

## Experimental Protocols

### Human Pharmacokinetic Studies

#### Single-Dose Study Protocol<sup>[1]</sup>

- Study Design: An open-label, dose-escalation Phase I clinical trial.
- Subjects: Healthy adult volunteers.
- Dosing: Single oral doses of 50 mg, 100 mg, 150 mg, and 200 mg of **desoxypeganine hydrochloride** were administered.
- Blood Sampling: Blood samples were collected at predefined time points following drug administration to determine plasma concentrations of desoxypeganine.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.

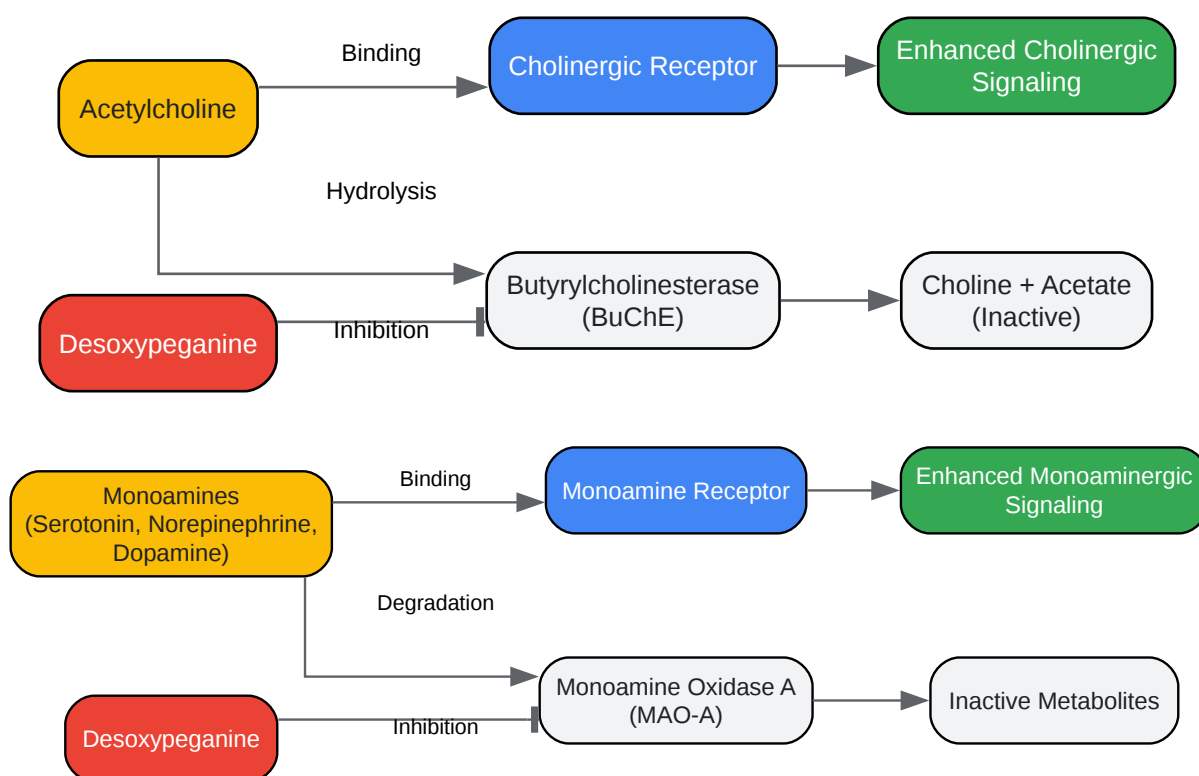
#### Multiple-Dose Study Protocol

- Study Design: A randomized, crossover, single-blind, placebo-controlled human pharmacology clinical trial.
- Subjects: Healthy adult volunteers.

- Dosing: Subjects received placebo, 50 mg, and 100 mg of desoxypeganine twice daily for three days.
- Pharmacokinetic Analysis: Main pharmacokinetic parameters after single and multiple doses were estimated.

## Analytical Methodology

A specific, detailed analytical method for the quantification of desoxypeganine in biological matrices has not been detailed in the available literature. However, based on standard practices for the analysis of small molecules in plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach. A general workflow for such a method is outlined below.



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## References

- 1. oral pharmacokinetic profile: Topics by Science.gov [science.gov]
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